Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate
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Overview
Description
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazolidinone ring, a thiophene ring, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 2-benzyl-5-oxopyrazolidin-3-yl carbonyl chloride with 5-methylthiophene-3-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and acids or bases for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .
Scientific Research Applications
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-2-carboxylate: Similar structure but with a different position of the ester group.
Ethyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness
Methyl 2-{[(2-benzyl-5-oxopyrazolidin-3-yl)carbonyl]amino}-5-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H19N3O4S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
methyl 2-[(2-benzyl-5-oxopyrazolidine-3-carbonyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19N3O4S/c1-11-8-13(18(24)25-2)17(26-11)19-16(23)14-9-15(22)20-21(14)10-12-6-4-3-5-7-12/h3-8,14H,9-10H2,1-2H3,(H,19,23)(H,20,22) |
InChI Key |
QTLLAHOLKVMDAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2CC(=O)NN2CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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